molecular formula C9H12FN B3179612 5-Fluoro-2-isopropylaniline CAS No. 1369777-05-8

5-Fluoro-2-isopropylaniline

Cat. No. B3179612
CAS RN: 1369777-05-8
M. Wt: 153.2 g/mol
InChI Key: UQWXLYSGVCNXFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylaniline, also known as 5-FLU, is a chemical compound that belongs to the aniline family. It has a molecular formula of C9H12FN and a molecular weight of 153.20 g/mol .

Scientific Research Applications

Analytical Chemistry

5-Fluoro-2-isopropylaniline can be used in analytical chemistry as a standard for calibration . This helps ensure the accuracy of analytical methods and results.

Pharmaceutical Testing

This compound can be used for pharmaceutical testing . It can be used to test the efficacy of new drugs, or to study their interactions with other substances.

NMR, HPLC, LC-MS, UPLC Studies

5-Fluoro-2-isopropylaniline can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) . These techniques can provide valuable information about the structure and properties of this compound.

Safety and Hazards

5-Fluoro-2-isopropylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon single exposure, affecting the central nervous system (CNS), and upon repeated exposure, affecting the spleen and blood .

Future Directions

5-Fluoro-2-isopropylaniline is currently used for research purposes . The future directions of this compound could involve further exploration of its properties and potential applications in various fields, such as the development of new active pharmaceutical ingredients.

properties

IUPAC Name

5-fluoro-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXLYSGVCNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-isopropylaniline

Synthesis routes and methods

Procedure details

To 4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene (0.837 g, 4.62 mmol) in a 250 mL round-bottomed flask equipped with a stir bar and rubber septum was added EtOAc (46.2 ml) followed by palladium on carbon (0.983 g, 0.462 mmol). The reaction was evacuated and purged with hydrogen (balloon) (2×) and stirred under hydrogen at room temperature overnight. The reaction was determined to be complete by TLC (10% EtOAc/Hex). The mixture was filtered through Celite, washed with EtOAc and concentrated. 5-Fluoro-2-isopropylaniline (673 mg, 4.40 mmol, 95%) was obtained as a clear and yellow oil: IR (thin film) 3480 (w), 3390 (w), 2962 (m), 2872 (w), 1622 (m), 1504 (s), 1431 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 7.05 (dd, J=8.5, 6.4 Hz, 1H), 6.45 (td, J=8.5, 2.6 Hz, 1H), 6.37 (dd, J=10.6, 2.6 Hz, 1H), 3.74 (bs, 2H), 2.83 (hept, J=6.8 Hz, 1H), 1.24 (d, J=6.8 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 161.75 (d, JCF=241.3 Hz), 144.76 (d, JCF=10.3 Hz), 128.11 (d, JCF=2.8 Hz), 126.53 (d, JCF=9.6 Hz), 105.06 (d, JCF=20.7 Hz), 102.26 (d, JCF=24.2 Hz), 27.27, 22.35.
Name
4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
catalyst
Reaction Step Two
Name
Quantity
46.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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